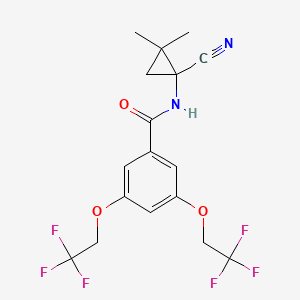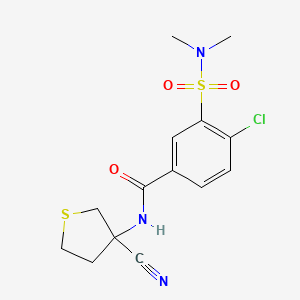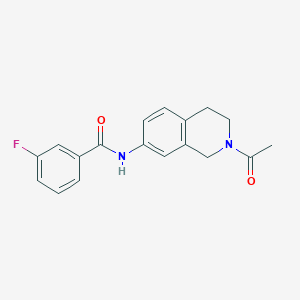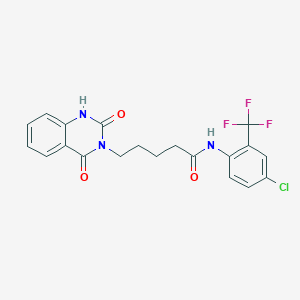![molecular formula C27H25N5O3S B2541771 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896332-59-5](/img/structure/B2541771.png)
2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the preparation of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones involves the hydrolysis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate followed by cyclization with acetic anhydride . Similarly, the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles starts with the formation of ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate, which is further modified to form the triazole-thiol structure . These methods indicate that the synthesis of the compound would also involve strategic functional group transformations and cyclization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined, revealing coplanarity between the pyrazole, pyridine, and pyran rings . This suggests that the compound may also exhibit a planar structure, which could be important for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds involves interactions with various reagents to form new heterocyclic systems. For instance, a pyrazolo[3,4-b]pyridine derivative was used to prepare triazine derivatives through coupling reactions . This indicates that the compound may also undergo reactions that expand its heterocyclic system or introduce new functional groups, potentially modifying its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized using spectroscopic methods and by studying their biological activities. For example, the antiviral activity of pyrazolo[3,4-b]pyridin-5-yl derivatives was evaluated, and some compounds showed activity against HSV1 and HAV-MBB . The vasodilator activity of pyrazolo[1,5-a][1,3,5]triazine derivatives was also studied, with some compounds exhibiting significant effects . These findings suggest that the compound may have similar properties, including potential biological activities that could be of pharmacological interest.
Scientific Research Applications
Anticancer Applications
One area of application involves the synthesis of new heteroarylindoles with potential anticancer properties. Compounds synthesized from similar chemical frameworks have shown moderate to high anticancer activity against specific cell lines, such as the MCF-7 human breast carcinoma cell line, suggesting the chemical's utility in developing novel anticancer agents (Abdelhamid et al., 2016).
Antimicrobial Applications
Another significant application is in the synthesis of compounds with antimicrobial activities. For instance, pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and related compounds synthesized using similar scaffolds have been evaluated for their antitrypanosomal activity. These studies indicate the compound's role in generating new antimicrobial agents, which could be effective against a range of bacterial and fungal pathogens (Abdelriheem et al., 2017).
Insecticidal Applications
Additionally, the compound has been used as a precursor for synthesizing new bioactive sulfonamide thiazole derivatives, serving as potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This application is critical for agricultural chemistry, where the development of new, effective, and potentially less harmful pesticides is continuously sought (Soliman et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-17-4-6-20(7-5-17)23-15-22(19-8-10-21(35-3)11-9-19)30-32(23)25(33)16-36-26-28-24-14-18(2)12-13-31(24)27(34)29-26/h4-14,23H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVSEJBYISGTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=CC(=CC4=N3)C)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2541698.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)




![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)